4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
Description
Chemical Identity and IUPAC Nomenclature
The compound’s systematic identity is defined by its molecular architecture and substituent arrangement:
IUPAC Name :
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Molecular Formula :
C₇H₃ClF₃N₃.
Molecular Weight :
221.57 g/mol (calculated via PubChem’s standardized methods).
Structural Features :
- A bicyclic system comprising a pyrrole ring fused to a pyrimidine moiety.
- Chlorine at position 4 and trifluoromethyl (-CF₃) at position 5.
- Delocalized π-electron system across the heteroaromatic core.
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1211520-73-8 | |
| SMILES Notation | C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F | |
| InChI Key | XTQGBMSLTHSCEX-UHFFFAOYSA-N |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom facilitates electrophilic substitution reactions.
Historical Development in Heterocyclic Chemistry
The synthesis of pyrrolo[2,3-d]pyrimidines dates to early investigations into purine analogs, but the specific derivatization of this compound reflects advances in fluorination and cross-coupling methodologies:
- 2013 : First reported synthesis via nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with trifluoromethylating agents.
- 2017 : Optimization of green synthetic routes using β-cyclodextrin catalysis in aqueous media, improving yield and sustainability.
- 2021 : Large-scale production via Dakin-West reaction and Dimroth rearrangement, enabling industrial applications.
Evolution of Synthetic Strategies :
These developments have positioned the compound as a benchmark for studying structure-activity relationships in fused heterocycles.
Role in Contemporary Medicinal Chemistry Research
The compound’s utility stems from its dual functionality as a hydrogen-bond acceptor (pyrimidine N-atoms) and hydrophobic moiety (CF₃ group), enabling targeted interactions with biological macromolecules:
Kinase Inhibition :
- EGFR/Her2/VEGFR2 Targets : Derivatives like compound 5k (IC₅₀ = 40–204 nM) exploit the pyrrolo[2,3-d]pyrimidine core to occupy ATP-binding pockets, mimicking purine interactions.
- CSF1R Selectivity : Subnanomolar inhibitors (e.g., 23 ) achieve >1,000-fold selectivity over PDGFR family kinases via DFG-out binding mode.
Anticancer Applications :
- GARFTase Inhibition : Analogues with glutamate side chains (e.g., 4 , 5 ) disrupt folate metabolism, showing potency in hepatic carcinoma models.
- Apoptosis Induction : Upregulation of caspase-3 and Bax proteins observed in HepG2 cells treated with trifluoromethylated derivatives.
Structural Modifications and Bioactivity :
| Derivative | Modification Site | Biological Activity | Target |
|---|---|---|---|
| 5k | C4 (hydrazide) | Multi-kinase inhibition (40 nM) | EGFR, CDK2 |
| 23 | C2 (amine) | CSF1R inhibition (0.8 nM) | Macrophages |
Molecular docking studies reveal conserved hydrogen bonds with kinase hinge regions (e.g., Glu948, Leu899), while the CF₃ group contributes to van der Waals interactions in hydrophobic subpockets.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-4-3(7(9,10)11)1-12-6(4)14-2-13-5/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGBMSLTHSCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Analysis
Biochemical Properties
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of this compound with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, it has been observed to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In various cell types, including cancer cells, this compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. For example, it can induce cell cycle arrest by downregulating cyclin-dependent kinases and upregulating cell cycle inhibitors. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by occupying the ATP-binding site, thereby blocking the transfer of phosphate groups to substrate proteins. This inhibition disrupts downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activities and persistent changes in gene expression, which may result in altered cellular phenotypes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth in cancer models by targeting specific kinases. At higher doses, toxic effects have been reported, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic flux. Additionally, it can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, by modulating the activity of enzymes responsible for their synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to utilize organic anion transporters for cellular uptake, facilitating its distribution to various intracellular compartments. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments, thereby modulating its biochemical effects.
Biological Activity
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- CAS Number : 1211520-73-8
- Melting Point : 52-56 °C
- Density : 1.656 g/cm³ (predicted) .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Research indicates that it may target various tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a candidate for anticancer therapies .
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example, it exhibited significant activity against HepG2 liver cancer cells with IC₅₀ values ranging from 40 nM to 204 nM, comparable to established tyrosine kinase inhibitors like sunitinib .
| Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|
| HepG2 | 40 - 204 | Induces apoptosis via caspase activation |
| HeLa | Varies | Cell cycle arrest and apoptosis |
| MDA-MB-231 | Varies | Inhibition of proliferation |
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown potential antiparasitic effects. It has been tested against various parasitic infections, revealing promising results in inhibiting parasite growth at micromolar concentrations .
| Parasite | EC₅₀ (μM) | Effect |
|---|---|---|
| Trypanosoma brucei | 0.577 | Growth inhibition |
| Plasmodium falciparum | 0.064 | Potent inhibition |
Case Studies
- Cancer Cell Studies : A study involving the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives found that compounds similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .
- In Vivo Studies : Animal models have been used to further investigate the therapeutic potential of this compound. Results indicate that administration led to significant tumor reduction in xenograft models, supporting its role as a viable candidate for cancer therapy .
Comparison with Similar Compounds
Structural Modifications at the 5-Position
Substituents at the 5-position significantly influence electronic properties and biological activity:
Key Insights :
Modifications at the 4-Position
The 4-chloro group is a common site for derivatization:
Key Insights :
Core Scaffold Variations
Replacing the pyrrolo[2,3-d]pyrimidine core with other heterocycles alters target specificity:
Key Insights :
- The pyrrolo[2,3-d]pyrimidine core (e.g., Compound 1) exhibits superior antiviral potency against Zika virus (ZIKV) compared to purine or pyrazolo analogs, likely due to optimized interactions with viral polymerases .
- Pyrazolo[3,4-d]pyrimidine derivatives show reduced cytotoxicity, suggesting a broader therapeutic index .
Preparation Methods
Method 1: Two-Step Condensation and Cyclization Route (Based on CN110386936B)
This method involves:
Step 1: Formation of Intermediate (Formula IV)
- React 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in a suitable solvent (e.g., cyclohexane, tetrahydrofuran, or acetonitrile) under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate IV).
- The solvent to reactant mass ratio ranges from 2:1 to 15:1 to optimize solubility and reaction rate.
Step 2: Addition Condensation Cyclization and Elimination
- In a second solvent (e.g., methanol), the intermediate IV undergoes addition condensation with formamidine salt in the presence of an alkali base such as sodium methoxide.
- The reaction is carried out in a one-pot manner with two temperature stages:
- 0 to 50 °C for 2-8 hours to facilitate cyclization.
- 50 to 110 °C for 2-8 hours to promote elimination of hydrogen chloride and formation of the target compound.
- The molar ratio of base:formamidine salt:intermediate IV is optimized between 2.0-3.0 : 1.0-1.5 : 1.0 for maximum yield and selectivity.
- The process yields 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with a high yield (~90%) and high purity (~99.3%).
- The method is noted for low waste generation, environmental friendliness, and cost-effectiveness due to the use of inexpensive raw materials and mild reaction conditions.
Table 1: Key Reaction Parameters for Method 1
| Step | Reactants | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Cyclohexane, THF, or MeCN | Not specified | Not specified | Not specified | Not specified |
| 2 | Intermediate IV + formamidine salt + NaOMe | Methanol | 0-50 (cyclization), 50-110 (elimination) | 4-8 (each stage) | 90.2 | 99.3 |
This method, referenced in US patent US10738058B2, involves:
- Initial α-alkylation of cyanoacetate derivatives with halogenated acetals or bromides to introduce functional groups necessary for ring formation.
- Subsequent cyclization with amidine or thiourea derivatives to form the pyrimidine ring.
- Chlorination using phosphorus oxychloride to introduce the chlorine atom at position 4.
- Optional oxidation and sulfur removal steps depending on the intermediate structures.
- Use of large quantities of phosphorus oxychloride produces significant acidic waste.
- Oxidation steps may require expensive reagents like potassium osmate and sodium periodate, which are difficult to recover and increase production costs.
- Overall yield is moderate (~37.7% to 45.8%) with multiple reaction steps, making it less suitable for industrial scale-up.
Comparative Analysis of Preparation Methods
| Feature | Method 1 (CN110386936B) | Method 2 (US10738058B2 and prior art) |
|---|---|---|
| Number of Steps | Two main steps (condensation + cyclization) | Multiple steps (alkylation, cyclization, chlorination, oxidation) |
| Key Reagents | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, sodium methoxide | Cyanoacetate, bromoacetaldehyde diethyl acetal, thiourea, phosphorus oxychloride |
| Reaction Conditions | Mild temperatures (0-110 °C), one-pot cyclization | Harsh conditions, multiple isolated steps |
| Yield | High (~90%) | Moderate (37.7% - 45.8%) |
| Environmental Impact | Low waste, environmentally friendly | High waste, hazardous reagents |
| Industrial Suitability | High due to simplicity and cost | Low due to complexity and cost |
Research Findings and Optimization Notes
- The use of sodium methoxide in methanol as the base and solvent in Method 1 is critical for achieving high yield and purity.
- Controlling the temperature during the addition condensation and elimination stages prevents side reactions and improves selectivity.
- The molar ratios of base, formamidine salt, and intermediate are carefully optimized to balance reaction completion and minimize byproducts.
- The one-pot approach reduces processing time and waste generation compared to multi-step methods.
- The choice of solvent in the condensation step affects solubility and reaction kinetics; solvents such as tetrahydrofuran and acetonitrile are preferred for their polarity and ability to dissolve reactants.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
